REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:21])[NH:12][C:13]1[S:14][CH:15]=[C:16]([S:18]([CH3:20])=[O:19])[N:17]=1)(=O)C.Cl>C1COCC1>[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([NH:12][C:13]1[S:14][CH:15]=[C:16]([S:18]([CH3:20])=[O:19])[N:17]=1)=[O:21]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The combined solids were stirred with a mixture of warm methanol and THF
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to reflux
|
Type
|
TEMPERATURE
|
Details
|
After refluxing 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A solid formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The cold suspension was filtered
|
Type
|
WASH
|
Details
|
The filter pad was washed with water
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
adding more THF until the mixture
|
Type
|
CONCENTRATION
|
Details
|
The homogeneous solution was concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo four more times
|
Type
|
STIRRING
|
Details
|
The white residue was stirred with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filter pad dried under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)NC=2SC=C(N2)S(=O)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.095 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |